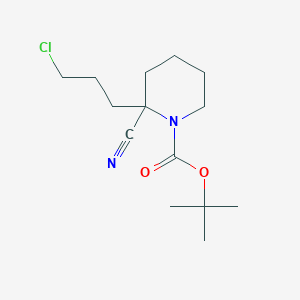
2-amino-4-chloro-N-methoxy-N-methylBenzamide
Übersicht
Beschreibung
2-amino-4-chloro-N-methoxy-N-methylBenzamide (ACM) is a chemical compound that belongs to the class of benzamides. It is widely used in scientific research due to its potential therapeutic applications in various diseases. The synthesis method of ACM involves the reaction of 4-chloro-2-nitroaniline with N-methoxy-N-methyl-4-nitrobenzamide, followed by reduction and hydrogenation.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Applications
Molar Refraction and Polarizability Analysis : 2-amino-4-chloro-N-methoxy-N-methylbenzamide has been studied for its chemical properties such as density and refractive index. It exhibits notable effects on molar refractivity and polarizability, indicating its significance in chemical and pharmaceutical research (Sawale et al., 2016).
Synthesis and Activity in Gastroprokinetic Agents : Research into the synthesis and gastroprokinetic activity of related compounds, like N-(4-amino-5-chloro-2-methoxyphenyl)-4-benzyl-2-morpholineacetamide, has shown potent gastroprokinetic activity. This suggests potential for development of drugs affecting gastrointestinal motility (Kalo et al., 1995).
Biological Transformations and Excretion Studies : Investigations into the transformation and excretion of similar drugs in biological systems, such as metoclopramide, offer insights into the metabolic pathways and excretion mechanisms of this compound (Arita et al., 1970).
Antibacterial Activity Studies : The structure of this compound and its derivatives have been explored for their antibacterial properties. This research opens up possibilities for developing new antibacterial agents (Zadrazilova et al., 2015).
Thermal Stability Analysis : The thermal stability of similar compounds, such as 2-amino-3,5-dichloro-N-methylbenzamide, has been studied using dynamic DSC curves. These findings are crucial for understanding the stability and safe handling of these chemicals in various applications (Cong & Cheng, 2021).
Eigenschaften
IUPAC Name |
2-amino-4-chloro-N-methoxy-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-12(14-2)9(13)7-4-3-6(10)5-8(7)11/h3-5H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVTYHUNDJEMGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(C=C(C=C1)Cl)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623638 | |
| Record name | 2-Amino-4-chloro-N-methoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
214971-18-3 | |
| Record name | 2-Amino-4-chloro-N-methoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














